4-Fluoro-7-(thiophen-3-yl)-1H-indole
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Overview
Description
4-Fluoro-7-(thiophen-3-yl)-1H-indole is a synthetic organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely found in nature and are significant in various fields such as pharmaceuticals, agrochemicals, and dyes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-7-(thiophen-3-yl)-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline and thiophene-3-carboxaldehyde.
Condensation Reaction: The first step involves a condensation reaction between 4-fluoroaniline and thiophene-3-carboxaldehyde in the presence of an acid catalyst to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization under acidic or basic conditions to form the indole ring structure.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification methods to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-7-(thiophen-3-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can lead to the formation of reduced indole derivatives.
Substitution: The fluorine atom and thiophene ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxides or quinones.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
4-Fluoro-7-(thiophen-3-yl)-1H-indole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 4-Fluoro-7-(thiophen-3-yl)-1H-indole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the fluorine atom and thiophene ring can enhance its binding affinity and specificity towards these targets, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Fluoroindole: Lacks the thiophene ring, making it less versatile in certain applications.
7-(Thiophen-3-yl)-1H-indole: Lacks the fluorine atom, which may affect its chemical reactivity and biological activity.
4-Chloro-7-(thiophen-3-yl)-1H-indole: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical and biological properties.
Uniqueness
4-Fluoro-7-(thiophen-3-yl)-1H-indole is unique due to the presence of both the fluorine atom and the thiophene ring, which can enhance its chemical reactivity, stability, and biological activity compared to similar compounds.
Properties
CAS No. |
652160-73-1 |
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Molecular Formula |
C12H8FNS |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
4-fluoro-7-thiophen-3-yl-1H-indole |
InChI |
InChI=1S/C12H8FNS/c13-11-2-1-9(8-4-6-15-7-8)12-10(11)3-5-14-12/h1-7,14H |
InChI Key |
DUJZSPBLCHFLPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1C3=CSC=C3)F |
Origin of Product |
United States |
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